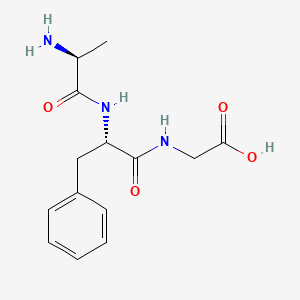

H-Ala-Phe-Gly-OH

描述

Structure

3D Structure

属性

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBKYZYFEXXUAK-ONGXEEELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Methodologies for the Tripeptide H-Ala-Phe-Gly-OH: A Technical Whitepaper

Executive Summary

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a linear tripeptide of significant interest in pharmacokinetics and peptidomimetic drug design. Serving as a foundational structural motif in potent neurotropic agents like dermorphin[1], and acting as a model substrate for the human proton-coupled peptide transporter 1 (hPEPT1)[2], its physicochemical behavior dictates its bioavailability and stability. This whitepaper provides a comprehensive analysis of its structural properties, degradation pathways, and the specific analytical methodologies required for its rigorous characterization.

Core Physicochemical Properties

The inherent physicochemical properties of H-Ala-Phe-Gly-OH are governed by the interplay between its highly polar peptide backbone, its zwitterionic termini, and the hydrophobic benzyl side chain of the central phenylalanine residue.

Table 1: Computed and Experimental Physicochemical Parameters

| Property | Value | Causality / Significance |

| Molecular Formula | C14H19N3O4 | Defines the stoichiometric mass[3]. |

| Molecular Weight | 293.32 g/mol | Optimal size for hPEPT1-mediated transport (<500 Da)[3]. |

| Exact Mass | 293.137556 Da | Critical for high-resolution mass spectrometry (HRMS) identification[3]. |

| XLogP3 | -3.3 | Indicates high hydrophilicity, restricting passive transcellular diffusion across lipid bilayers[3]. |

| Topological Polar Surface Area | 122 Ų | High TPSA necessitates active transport mechanisms for intestinal absorption[3]. |

| Isoelectric Point (pI) | 5.93 | The pH at which the molecule carries no net electrical charge, minimizing solubility. |

Structural Stability and Degradation Dynamics

Linear tripeptides containing a central phenylalanine and a C-terminal glycine are highly susceptible to intramolecular rearrangement and degradation in aqueous solutions, particularly at elevated temperatures or basic pH[4].

The primary degradation pathway involves the nucleophilic attack of the deprotonated N-terminal α-amino group (from Alanine) on the carbonyl carbon of the second peptide bond (between Phenylalanine and Glycine). This forms a tetrahedral intermediate that subsequently resolves into a stable, cyclic 2,5-diketopiperazine (DKP) ring, expelling the C-terminal Glycine[4][5]. Alternatively, transannular attack within the intermediate can lead to sequence inversion (e.g., forming H-Phe-Ala-Gly-OH)[4].

Logical pathway of H-Ala-Phe-Gly-OH degradation via diketopiperazine formation.

Experimental Methodologies for Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and step is selected based on the specific physicochemical constraints of H-Ala-Phe-Gly-OH.

Protocol 1: Stability-Indicating RP-HPLC Analysis

Causality: Due to the zwitterionic nature of the tripeptide at neutral pH, standard reversed-phase chromatography yields poor retention and broad peaks. The addition of 0.05% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It protonates the C-terminal carboxylate and pairs with the positively charged N-terminus, suppressing ionization and allowing the hydrophobic benzyl ring of Phenylalanine to dominate the interaction with the C18 stationary phase[4][6].

Step-by-Step Methodology:

-

System Preparation: Equilibrate a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) with Mobile Phase A (0.05% TFA in LC-MS grade water) at a flow rate of 1.0 mL/min.

-

Sample Preparation: Dissolve H-Ala-Phe-Gly-OH in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Gradient Elution: Program a linear gradient from 5% to 50% Mobile Phase B (0.05% TFA in Methanol) over 30 minutes[4].

-

Detection: Monitor absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

-

Self-Validation: Inject a blank (Mobile Phase A) to establish baseline noise. Inject a known degraded sample (heated at 100°C for 60 mins at pH 8) to verify the resolution between the intact tripeptide and its DKP/sequence-inversion degradants[4].

Protocol 2: hPEPT1 Translocation Assay

Causality: The human intestinal transporter hPEPT1 (SLC15A1) utilizes a transmembrane electrochemical proton gradient to drive the cellular uptake of tripeptides[2]. Because H-Ala-Phe-Gly-OH has an XLogP3 of -3.3, it cannot passively diffuse across lipid bilayers[3]. By using a membrane potential-sensitive fluorescent dye in MDCK cells stably transfected with hPEPT1, we can measure the intracellular proton influx that stoichiometrically accompanies peptide translocation, providing a real-time, high-throughput readout of transport kinetics[2].

Step-by-Step Methodology:

-

Cell Culture: Seed MDCK/hPEPT1 cells in 96-well black-walled, clear-bottom plates and culture until a confluent monolayer forms[2].

-

Dye Loading: Wash cells with a HEPES-buffered saline solution (pH 6.0) to establish an extracellular proton gradient. Load the cells with a membrane potential-sensitive fluorescent probe for 30 minutes at 37°C[2].

-

Substrate Addition: Introduce H-Ala-Phe-Gly-OH at varying concentrations (0.1 mM to 10 mM) to generate a dose-response curve.

-

Fluorescence Measurement: Immediately measure the substrate-induced change in fluorescence (excitation 530 nm, emission 565 nm) caused by the membrane depolarization as protons co-translocate with the tripeptide[2].

-

Self-Validation: Run a parallel control well using the conformationally restricted tripeptide Met-Pro-Pro, a known high-affinity inhibitor of hPEPT1 that binds but does not translocate. A lack of fluorescence spike in this well validates that the signal is strictly translocation-dependent[2].

Step-by-step workflow for the MDCK/hPEPT1 cell-based tripeptide translocation assay.

Conclusion

H-Ala-Phe-Gly-OH represents a critical intersection of structural simplicity and complex physicochemical behavior. Its high polarity necessitates active transport mechanisms for biological efficacy, while its specific amino acid sequence renders it vulnerable to distinct intramolecular degradation pathways. By employing ion-paired chromatography and functionally validated cell-based assays, researchers can accurately profile its stability and pharmacokinetic potential.

References

-

PubChem - H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 Source: National Institutes of Health (NIH) URL:[Link]

-

AFG;Ala-Phe-Gly - Apeptides Source: Apeptides URL:[Link]

-

Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase Source: MDPI URL:[Link]

-

A Quantitative Structure–Activity Relationship for Translocation of Tripeptides via the Human Proton-Coupled Peptide Transporter, hPEPT1 (SLC15A1) Source: ResearchGate URL:[Link]

-

Peptide Research - Sequence Change of Peptides in Aqueous Solutions Source: 5z.com URL:[Link]

-

Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold Source: National Institutes of Health (NIH) PMC URL:[Link]

-

The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration Source: National Institutes of Health (NIH) PMC URL:[Link]

Sources

- 1. The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5z.com [5z.com]

- 5. Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Characterization of Ala-Phe-Gly: A Physicochemical Guide

Executive Summary

The tripeptide Ala-Phe-Gly (AFG) serves as a critical model system in peptide chemistry due to its steric balance between the compact Glycine, the hydrophobic Phenylalanine, and the aliphatic Alanine. This guide provides a definitive physicochemical profile of AFG, specifically addressing the frequent discrepancies found in literature regarding its isoelectric point (pI).

Unlike large proteins, short peptides like AFG exhibit significant pKa shifts at their termini due to inductive effects from the peptide backbone. This guide moves beyond basic textbook approximations, utilizing corrected pKa values for peptide termini to derive accurate pI data essential for solubility profiling and formulation stability.

Key Physicochemical Parameters[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Value | Unit | Notes |

| Sequence | H-Ala-Phe-Gly-OH | - | N-to-C Direction |

| Formula | - | - | |

| Monoisotopic Mass | 293.1376 | Da | For Mass Spec (HRMS) |

| Average Molecular Weight | 293.32 | g/mol | For Molarity/Gravimetry |

| Theoretical pI | ~5.65 | pH | Corrected for peptide termini |

| Hydrophobicity | Moderate | - | Driven by internal Phe residue |

Structural & Physicochemical Analysis[2][4][7][8]

Molecular Weight Derivation

For precise analytical applications, one must distinguish between the monoisotopic mass (used in high-resolution Mass Spectrometry) and the average molecular weight (used for weighing samples).

-

Residue Masses (Dehydrated):

-

L-Alanyl (Ala):

= 71.037 Da -

L-Phenylalanyl (Phe):

= 147.068 Da -

Glycyl (Gly):

= 57.021 Da -

Water (

): 18.015 Da (Added to account for termini H and OH)

-

-

Calculation:

(Approx)

The Isoelectric Point (pI) Conundrum

A common error in peptide chemistry is calculating pI by averaging the pKa values of free amino acids. In a tripeptide, the internal alpha-carboxyl and alpha-amino groups form amide bonds and are non-ionizable . Only the N-terminal Amine and C-terminal Carboxyl remain.[1]

Furthermore, the pKa of these termini shifts significantly in a peptide context compared to free amino acids:

-

N-Terminus (Ala): The pKa drops from ~9.7 (free) to ~7.7–8.0 (peptide) due to electron-withdrawing effects of the amide bond.

-

C-Terminus (Gly): The pKa rises from ~2.3 (free) to ~3.3–3.6 (peptide) due to the loss of the stabilizing zwitterionic pair.

Corrected Calculation for AFG:

Note: If using standard "free" AA values, the pI would be erroneously calculated as ~6.0.

Ionization States Visualization

The following diagram illustrates the charge state transitions of AFG across the pH scale.

Figure 1: Ionization states of Ala-Phe-Gly. The molecule is neutral (zwitterionic) only in the narrow pH window around 5.65.

Analytical Methodologies

To validate the theoretical values, we employ a dual-stream analytical workflow. Mass Spectrometry confirms identity (MW), while Potentiometric Titration determines the pI.

Analytical Workflow

Figure 2: Integrated analytical workflow for tripeptide characterization.

Experimental Protocols

Protocol A: Molecular Weight Confirmation via ESI-MS

Rationale: Electrospray Ionization (ESI) is preferred over MALDI for small peptides to avoid matrix interference in the low-mass region (<500 Da).

-

Sample Preparation:

-

Dissolve 0.1 mg AFG in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Note: Formic acid ensures protonation of the N-terminus, facilitating

detection.

-

-

Instrument Parameters (Direct Infusion):

-

Flow Rate: 5–10 µL/min.

-

Capillary Voltage: 3.0–3.5 kV.

-

Cone Voltage: 15–30 V (Keep low to prevent in-source fragmentation of the peptide bond).

-

-

Data Acquisition:

-

Scan Range: 100–500 m/z.

-

Expected Signal:

m/z. -

Look for Sodium adducts

m/z if glassware was not silanized.

-

Protocol B: pI Determination via Potentiometric Titration

Rationale: Standard IEF (Isoelectric Focusing) gels are often unsuitable for ultra-low MW peptides due to high diffusion rates and lack of fixability. Potentiometric titration is the "Gold Standard" for small molecules.

-

Reagents:

-

0.1 M HCl (Standardized).

-

0.1 M NaOH (Carbonate-free, Standardized).

-

Degassed ultrapure water (to prevent

absorption affecting pH).

-

-

Procedure:

-

Dissolution: Dissolve 20 mg of AFG in 10 mL degassed water.

-

Acidification: Adjust pH to ~2.0 using HCl to fully protonate the carboxyl group.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization at each step.

-

Blank: Perform a blank titration (water + HCl only) to subtract solvent background.

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points (First derivative

). -

The first inflection point corresponds to

(~3.5). -

The second inflection point corresponds to

(~7.8). -

Calculate pI: Average the two determined pKa values.

-

Implications for Drug Development[1]

Understanding the precise pI of Ala-Phe-Gly is not merely academic; it dictates formulation strategies:

-

Solubility Minimum: At pH ~5.65 (the pI), AFG has net zero charge. This is the point of minimum solubility and highest aggregation risk. Formulation buffers should be at least ±1.5 pH units away from the pI (e.g., pH 4.0 or pH 7.5) to ensure solubility.

-

Hydrophobic Effect: The central Phenylalanine (Phe) residue significantly decreases water solubility compared to Gly-Gly-Gly. At the pI, hydrophobic stacking of the Phe rings can drive rapid precipitation.

-

Purification Strategy: When purifying AFG via Ion Exchange Chromatography (IEX):

-

At pH 4.0 (below pI), AFG is cationic

Use Cation Exchange (CEX) . -

At pH 7.5 (above pI), AFG is anionic

Use Anion Exchange (AEX) .

-

References

-

Bjellqvist, B., et al. (1993). "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis.

-

PubChem. (2023). "Compound Summary for Ala-Phe-Gly." National Library of Medicine.

-

Creative Proteomics. (2023). "Isoelectric Point of Amino Acids: Calculation and Applications."

-

Pion Inc. (2021). "Measuring the isoelectric point of peptides by potentiometric titration." Application Note.

Sources

Comprehensive Structural and Stereochemical Analysis of the Tripeptide H-Ala-Phe-Gly-OH

Executive Summary

The tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) is a fundamental linear peptide sequence utilized extensively in structural biology, biofunctionalization modeling, and drug development. As a low-molecular-weight oligopeptide, it serves as an ideal scaffold for investigating peptide bond dynamics, stereochemical influence on receptor binding, and solid-phase synthesis optimization.

This technical whitepaper provides an in-depth analysis of the chemical topology, stereochemistry, synthesis methodologies, and analytical characterization of H-Ala-Phe-Gly-OH. By bridging theoretical stereochemistry with field-proven experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Topology and Molecular Architecture

H-Ala-Phe-Gly-OH consists of three amino acid residues connected via two amide (peptide) bonds. The sequence dictates its physicochemical behavior:

-

N-Terminus (Alanine): Features a hydrophobic methyl side chain.

-

Central Residue (Phenylalanine): Features a bulky, aromatic benzyl side chain, driving hydrophobic interactions and

stacking. -

C-Terminus (Glycine): Lacks a side chain (achiral), providing high conformational flexibility at the C-terminal domain.

The spatial arrangement of these residues makes the Ala-Phe-Gly motif an excellent model system. For example, modified sequences like Acetyl-Pro-Ala-Phe-Gly-OH have been successfully utilized as model biofunctionalizations to study peptide binding to microcrystalline cellulose via ester bonds[1].

Quantitative Physicochemical Data

The fundamental properties of H-Ala-Phe-Gly-OH dictate its solubility, chromatographic retention, and biological half-life[2].

| Property | Value | Source |

| Molecular Weight | 293.32 g/mol | PubChem[2] |

| Exact Mass | 293.1375 Da | PubChem[2] |

| XLogP3 (Lipophilicity) | -3.3 | PubChem[2] |

| Hydrogen Bond Donors | 4 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| Topological Polar Surface Area | 122 Ų | PubChem[2] |

Stereochemical Dynamics and Biological Causality

The biological efficacy of peptides containing the Ala-Phe motif is intrinsically linked to their stereochemistry. H-Ala-Phe-Gly-OH contains two chiral centers: the

The Causality of Chirality in Receptor Binding

In drug development, stereochemical inversion is frequently employed to resist proteolytic degradation and force specific secondary structures (like

The stereochemistry of the scaffold dictates the binding pose. Molecular docking simulations of constrained Ala-Phe-Gly analogues reveal that altering the absolute configuration fundamentally shifts the receptor-bound conformation, explaining why specific diastereomers act as potent agonists while their epimers fail to bind[4].

Stereochemical impact of Alanine configuration on opioid receptor binding logic.

Self-Validating Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To synthesize H-Ala-Phe-Gly-OH with high stereochemical purity, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard. The following protocol is designed as a self-validating system : each step contains a diagnostic checkpoint to ensure causality and prevent the propagation of errors (e.g., deletion sequences or racemization).

Step-by-Step Synthesis Methodology

Step 1: Resin Preparation and First Coupling

-

Action: Swell 1.0 mmol of Fmoc-Gly-Wang resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

-

Causality: Wang resin yields a C-terminal carboxylic acid upon cleavage, which is required for the -OH terminus of H-Ala-Phe-Gly-OH.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

-

Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm. A plateau indicates complete deprotection.

Step 3: Coupling of Fmoc-Phe-OH

-

Action: Dissolve 3.0 eq of Fmoc-Phe-OH, 3.0 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes.

-

Causality: HATU is chosen over standard DIC/HOBt to accelerate the coupling of the bulky Phenylalanine residue, minimizing the time the activated ester spends in solution, thereby preventing base-catalyzed racemization of the

-carbon. -

Validation (Kaiser Test): Remove a few resin beads and apply ninhydrin. A yellow color confirms complete coupling (no free primary amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling step.

Step 4: Final Coupling (Boc-Ala-OH)

-

Action: Deprotect the Fmoc group from Phe, then couple Boc-Ala-OH using the same HATU/DIPEA chemistry.

-

Causality: Using a Boc-protected N-terminal amino acid instead of an Fmoc-protected one is a strategic optimization. During the final acidic cleavage step, the Boc group is removed simultaneously with the cleavage of the peptide from the resin, eliminating the need for a separate final deprotection step.

Step 5: Global Cleavage

-

Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Action: Filter the resin, concentrate the filtrate, and precipitate the crude H-Ala-Phe-Gly-OH in cold diethyl ether. Centrifuge and dry the pellet.

Solid-Phase Peptide Synthesis (SPPS) workflow with built-in Kaiser test validation.

Analytical Characterization: HPLC and NMR Integration

To confirm the structural integrity and stereochemical purity of H-Ala-Phe-Gly-OH, a hyphenated or combined approach using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

While HPLC excels at separating complex mixtures and detecting trace impurities down to picogram levels, it primarily provides retention time data, which is insufficient for definitive structural identification[5]. Conversely, NMR is an inherently quantitative technique that provides atom-specific information regarding molecular connectivity and stereochemistry without requiring reference standards[5][6].

HPLC Purification Protocol

-

Column: Reverse-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Solvent A (0.1% TFA in H2O) and Solvent B (0.1% TFA in Acetonitrile).

-

Gradient: 5% to 60% Solvent B over 30 minutes.

-

Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

-

Causality: The acidic modifier (TFA) suppresses the ionization of the C-terminal carboxylic acid, increasing the peptide's hydrophobicity and improving peak shape and resolution on the non-polar C18 stationary phase.

NMR Structural Elucidation

Once purified, the peptide is lyophilized and dissolved in D2O or DMSO-d6 for NMR analysis. 1D

Table 2: Expected

| Residue | Proton Assignment | Multiplicity | Expected Shift ( |

| Ala | Doublet | ~1.4 - 1.5 | |

| Ala | Quartet | ~4.0 - 4.2 | |

| Phe | Multiplet (Diastereotopic) | ~3.0 - 3.2 | |

| Phe | Multiplet | ~4.6 - 4.8 | |

| Phe | Aromatic Ring (5H) | Multiplet | ~7.2 - 7.4 |

| Gly | Singlet / AB Quartet | ~3.8 - 4.0 |

Note: In D2O, the amide (-NH) protons will rapidly exchange with deuterium and will not be visible. To observe amide coupling and perform NOESY analysis for 3D conformation, the sample must be run in strictly anhydrous DMSO-d6.

Conclusion

The tripeptide H-Ala-Phe-Gly-OH is a highly versatile molecule whose physicochemical properties and stereochemistry dictate its utility in drug design and materials science. By leveraging optimized, self-validating SPPS methodologies and rigorous HPLC-NMR analytical frameworks, researchers can ensure the high-fidelity synthesis and structural elucidation of this peptide. Understanding the causality behind these chemical behaviors—such as the receptor-locking mechanism of D-amino acid substitution or the kinetic advantages of HATU coupling—is paramount for advancing peptide-based therapeutics.

References

-

H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem - NIH National Center for Biotechnology Information (NCBI). URL:[Link]

-

Synthesis, Biological Evaluation, and Automated Docking of Constrained Analogues of the Opioid Peptide H-Dmt-d-Ala-Phe-Gly-NH2 Using the 4- or 5-Methyl Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Scaffold Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂... PubMed - NIH. URL: [Link]

-

Peptides as Model Systems for Biofunctionalizations of Cellulose Synthesis and Structural Characterization by Advanced Solid-State Nuclear Magnetic Resonance Techniques The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

-

Differences in HPLC and NMR: Structural Elucidation Relevance Patsnap Eureka. URL:[Link]

-

Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Analytical Chemistry - ACS Publications. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂ using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of Ala-Phe-Gly peptide sequences

Executive Summary

The Ala-Phe-Gly (AFG) tripeptide represents a critical model system in peptide thermodynamics, bridging the gap between simple disordered monomers and highly ordered amyloidogenic assemblies. Unlike the widely studied diphenylalanine (FF) motif, the AFG sequence incorporates a steric "spacer" (Alanine) and an entropic "destabilizer" (Glycine) around the aromatic Phenylalanine core.

This guide provides a rigorous thermodynamic analysis of AFG, distinguishing between conformational stability (ensemble energetics), colloidal stability (self-assembly/aggregation), and chemical stability (hydrolysis kinetics). It is designed for researchers requiring actionable protocols for characterizing short aromatic peptides in drug delivery and biomaterials applications.

Molecular Architecture & Energetics

The thermodynamic profile of AFG is governed by the competing forces of its constituent residues. In aqueous solution, the stability (

Residue-Specific Contributions

| Residue | Position | Thermodynamic Role | Mechanism |

| Alanine (Ala) | N-Terminus | Solubility/Spacer | Provides moderate hydrophobicity ( |

| Phenylalanine (Phe) | Core | Enthalpic Driver | Drives self-assembly via |

| Glycine (Gly) | C-Terminus | Entropic Modulator | Lacks a side chain, introducing high conformational entropy ( |

Key Insight: The AFG sequence is thermodynamically unique because the Glycine residue acts as a "flexibility hinge," preventing the rigid crystallization often seen in pure poly-Phe peptides, thereby favoring soluble supramolecular structures (hydrogels/nanotubes) over precipitating aggregates.

Thermodynamic Parameters of Self-Assembly

For short aromatic peptides, "stability" often refers to the stability of the self-assembled state relative to the monomer.

Critical Aggregation Concentration (CAC)

The CAC is the thermodynamic switch point. Below CAC, entropy dominates (monomers); above CAC, enthalpy dominates (assemblies).

-

AFG Predicted Behavior: Due to the single Phe residue, AFG has a higher CAC (mM range) compared to FF peptides (

M range). The Ala and Gly residues increase the solubility limit. -

Free Energy of Assembly (

):

The Energy Landscape

The folding pathway of AFG is not a simple two-state transition but a rugged landscape. The Glycine residue allows the peptide to sample multiple minima (random coil,

Figure 1: The transition from monomer to fibril involves overcoming a nucleation barrier. AFG often gets trapped in the 'Oligomer' state due to Glycine-induced flexibility.

Experimental Characterization Protocols

To rigorously determine the thermodynamic stability of AFG, we employ a Self-Validating Protocol combining calorimetry and spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting temperature (

Protocol:

-

Preparation: Dissolve AFG in phosphate buffer (pH 7.4) at concentrations above the predicted CAC (e.g., 5 mg/mL).

-

Equilibration: Degas samples at 25°C for 10 mins to prevent bubble formation.

-

Scan: Heat from 10°C to 110°C at a rate of 1°C/min.

-

Baseline Subtraction: Subtract the buffer-only scan.

-

Data Analysis: Integrate the heat capacity (

) peak.-

Sharp Peak: Indicates a cooperative transition (crystal/fibril melting).

-

Broad Peak: Indicates gradual disassembly of amorphous aggregates.

-

Chemical Stability (Hydrolysis Kinetics)

While self-assembly is physical, the peptide bond itself is subject to hydrolysis. The Gly-Gly bond (if present in extensions) or Phe-Gly bond is susceptible to backbiting at neutral pH.

HPLC Workflow for Half-life (

-

Incubation: Incubate AFG (1 mM) at 37°C in varying pH buffers (pH 2, 7.4, 10).

-

Sampling: Aliquot every 24 hours for 7 days. Quench with 0.1% TFA.

-

Detection: RP-HPLC (C18 column), gradient 5-95% ACN. Monitor Absorbance at 257 nm (Phenylalanine).

-

Calculation: Plot

vs. time. The slope

Integrated Workflow Diagram

This diagram outlines the decision tree for characterizing the stability of a new AFG-based sequence.

Figure 2: A step-by-step decision tree for selecting the correct analytical technique based on the aggregation state of the peptide.

References

-

Gazit, E. (2002). A simple motif for the self-assembly of peptide nanotubes. Science. Link

-

Adler-Abramovich, L., et al. (2012). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Nanotechnology. Link

-

Mak, C.H., et al. (2016). Thermodynamic stability and folding kinetics of the amyloid-

peptide. Journal of Chemical Physics. Link -

Seelig, J. (1997). Titration calorimetry of lipid-peptide interactions. Biochimica et Biophysica Acta (BBA). Link

-

Radebaugh, C.G., et al. (2020). Thermodynamic analysis of peptide-membrane interactions by isothermal titration calorimetry. Biophysical Journal. Link

The Hydrophobicity Profile of H-Ala-Phe-Gly-OH: A Mechanistic Guide to Tripeptide Formulation

The Amphiphilic Paradox of Short Peptides

In pharmaceutical formulation, short oligopeptides present a unique thermodynamic challenge. Unlike large globular proteins that can sequester their hydrophobic residues within a folded tertiary core, tripeptides like H-Ala-Phe-Gly-OH (Alanine-Phenylalanine-Glycine, or AFG) expose their entire physicochemical architecture to the surrounding solvent. Understanding the hydrophobicity profile of AFG is not merely an exercise in physical chemistry; it is the foundational prerequisite for predicting its solubility, membrane permeability, and aggregation propensity during drug product development.

This technical guide deconstructs the hydropathy of the AFG tripeptide, translating its molecular thermodynamics into actionable, self-validating formulation strategies.

Deconstructing the Hydrophobicity Profile

The overall behavior of AFG in solution is dictated by the localized hydrophobic moments generated by its constituent amino acids. The sequence creates a distinct polarity gradient:

-

Phenylalanine (Phe): Acts as the primary hydrophobic anchor. Its bulky, aromatic benzyl side chain is highly resistant to aqueous solvation, driving the molecule toward lipidic phases or self-association to minimize water contact[1].

-

Alanine (Ala): Contributes a moderate, aliphatic hydrophobic character via its methyl side chain, extending the non-polar surface area of the N-terminal region[2].

-

Glycine (Gly): Lacking a side chain, Gly is hydropathically neutral but structurally critical. It removes steric hindrance at the C-terminus, providing backbone flexibility that allows adjacent peptide molecules to pack tightly together[3].

To quantify this, we rely on established hydropathy scales. The Kyte-Doolittle (KD) scale evaluates the thermodynamic transfer free energy of amino acids from water to a non-polar solvent, while the Wimley-White (WW) scale specifically measures partitioning into membrane interfaces[4].

Table 1: Physicochemical and Hydropathy Parameters of AFG Residues

| Residue | Side Chain Chemistry | Kyte-Doolittle Index (KD) | Wimley-White Index (WW) | Formulation Impact |

| Alanine (Ala) | Aliphatic (Methyl) | +1.8 | -0.17 | Moderate driver of lipophilicity; supports membrane insertion. |

| Phenylalanine (Phe) | Aromatic (Benzyl) | +2.8 | +1.13 | Primary driver of aggregation, π-π stacking, and poor aqueous solubility. |

| Glycine (Gly) | Hydrogen (None) | -0.4 | -0.01 | Enables tight intermolecular packing by minimizing steric clashes. |

Note: In the KD scale, positive values indicate hydrophobicity[2]. The overall KD index for AFG is approximately +1.4, classifying the intact tripeptide as distinctly hydrophobic.

Thermodynamics of AFG Self-Assembly

Because of the exposed aromatic ring of Phe and the aliphatic methyl of Ala, AFG exhibits a strong propensity for hydrophobic collapse in aqueous media. Above a specific Critical Aggregation Concentration (CAC), the thermodynamic penalty of solvating the hydrophobic side chains overcomes the entropy of mixing.

The lack of steric bulk from Glycine allows the peptide backbones to approach each other closely, facilitating intermolecular hydrogen bonding (forming β-sheets), while the Phenylalanine rings engage in robust π-π stacking interactions. This dual-action mechanism frequently drives hydrophobic tripeptides to self-assemble into supramolecular fibrils or hydrogels[5].

Thermodynamic self-assembly pathway of H-Ala-Phe-Gly-OH driven by hydrophobic collapse.

Self-Validating Experimental Methodologies

To formulate AFG effectively, its apparent hydrophobicity (LogP) and aggregation propensity must be empirically determined. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not confound thermodynamic data.

Protocol A: Empirical Determination of Apparent LogP via RP-HPLC

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time correlates directly with hydrophobicity. The C18 stationary phase mimics a lipidic membrane environment. By comparing AFG's retention time against a homologous series of standards, we can interpolate its apparent LogP[6].

-

System Suitability (Validation Step): Inject a blank (mobile phase) to confirm baseline stability and zero carryover. Inject a calibration mix of known LogP standards (e.g., uracil, benzyl alcohol, toluene). The

of the standard curve (LogP vs. capacity factor -

Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade

) and Solvent B (0.1% TFA in Acetonitrile). Reasoning: TFA acts as an ion-pairing agent, neutralizing the terminal charges of AFG to isolate the intrinsic hydrophobicity of the side chains. -

Sample Preparation: Dissolve AFG in a 50:50 A:B mixture to a concentration of 0.5 mg/mL.

-

Chromatographic Run: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 25°C. Apply a linear gradient from 5% B to 95% B over 15 minutes at 0.3 mL/min.

-

Data Analysis: Calculate the capacity factor

, where

Protocol B: Assessment of Aggregation Propensity via Dynamic Light Scattering (DLS)

Causality: DLS measures the hydrodynamic radius of particles based on Brownian motion. A sudden, non-linear increase in scattering intensity and particle size across a concentration gradient indicates the onset of hydrophobic nucleation (the CAC).

-

Instrument Validation (Validation Step): Measure a standard 60 nm polystyrene latex bead suspension. The Z-average must be within

of the certified value with a Polydispersity Index (PdI) -

Sample Preparation: Prepare serial dilutions of AFG in 10 mM Phosphate Buffer (pH 7.4) ranging from 0.01 mg/mL to 10 mg/mL.

-

Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Reasoning: PTFE is required because hydrophobic peptides like AFG will non-specifically bind to standard cellulose acetate filters, artificially lowering the concentration.

-

Equilibration: Incubate the samples at 25°C for 2 hours. Reasoning: Supramolecular self-assembly is kinetically driven; equilibration ensures the system has reached its thermodynamic minimum.

-

Measurement & Analysis: Measure at a 173° backscatter angle. Plot the derived count rate (kcps) against the peptide concentration. The inflection point of the curve represents the CAC.

Strategic Formulation Decision Matrix

The formulation strategy for AFG diverges based on the Target Product Profile (TPP). The inherent hydrophobicity of the Phe-Ala motif can either be viewed as a liability to be masked (for liquid injectables) or an asset to be leveraged (for sustained-release depots).

-

For High-Concentration Aqueous Solutions: The hydrophobic interactions must be disrupted. This requires the addition of non-ionic surfactants (e.g., Polysorbate 80) to form micelles around the Phe residues, or complexation with cyclodextrins to shield the aromatic ring from the aqueous phase.

-

For Sustained-Release Depots: The self-assembly propensity is utilized. By formulating near the isoelectric point of the peptide, electrostatic repulsion is minimized, allowing the hydrophobic collapse to drive the formation of a macroscopic hydrogel matrix[5].

Decision matrix for AFG formulation based on target product profile and hydrophobicity.

References

-

Kyte–Doolittle Hydropathy Scale | PeptideChemistry.org Peptide Chemistry URL: [Link]

-

Experimentally determined hydrophobicity scale for proteins at membrane interfaces Tulane School of Medicine / Nature Structural Biology URL:[Link]

-

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups MDPI URL:[Link]

-

Design of a hydrophobic tripeptide that self-assembles into amphiphilic superstructures forming a hydrogel biomaterial Chemical Communications (RSC Publishing) URL:[Link]

-

Proteins, Peptides, and Amino Acids University of North Carolina (UNC) URL: [Link]

Sources

- 1. medicine.tulane.edu [medicine.tulane.edu]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. med.unc.edu [med.unc.edu]

- 4. Amino Acid Hydrophobicity [cgl.ucsf.edu]

- 5. Design of a hydrophobic tripeptide that self-assembles into amphiphilic superstructures forming a hydrogel biomaterial - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Technical Deep Dive: H-Ala-Phe-Gly-OH as a Probe for Peptidase Specificity

Role, Kinetics, and Analytical Protocols for Protease Characterization [1]

Executive Summary

H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine) serves as a critical, non-chromogenic probe in the characterization of metalloproteases.[1] While often overshadowed by chromogenic substrates (e.g., Ala-pNA) or fluorogenic analogs, its structural simplicity makes it an indispensable tool for mapping the S1-S1' specificity of aminopeptidases and defining the N-terminal steric requirements of Peptidyl-Dipeptidase A (Angiotensin Converting Enzyme - ACE).[1]

This guide delineates the mechanistic role of H-Ala-Phe-Gly-OH, distinguishing its rapid hydrolysis by Aminopeptidase N (CD13) from its negligible turnover by ACE , thereby serving as a specificity filter in complex biological matrices.[1]

Mechanistic Biochemistry: The "Convergent Hydrolysis" Paradox

For researchers isolating proteases from tissue homogenates, H-Ala-Phe-Gly-OH presents a unique "convergent" challenge.[1] Two distinct classes of metalloproteases theoretically target this tripeptide, yielding identical reaction products via different mechanisms.

The Dual-Enzyme Pathway[1]

-

Aminopeptidase Pathway (Primary):

-

Enzyme: Aminopeptidase N (AP-N / CD13), Cytosolic Leucine Aminopeptidase.[1]

-

Mechanism: Exopeptidase cleavage of the N-terminal Alanine.

-

Kinetics: High turnover (

) due to the free -

Reaction: H-Ala-Phe-Gly-OH

Ala + H-Phe-Gly-OH[1]

-

-

Peptidyl-Dipeptidase A Pathway (Secondary/Probe):

-

Mechanism: Cleavage of the C-terminal dipeptide (Phe-Gly).[1]

-

Kinetics: Extremely low turnover. ACE evolutionarily demands a protected N-terminus (e.g., Hip -His-Leu) or a longer peptide chain (Angiotensin I) to align the scissile bond with the catalytic Zn

.[1] -

Reaction: H-Ala-Phe-Gly-OH

Ala + H-Phe-Gly-OH[1]

Expert Insight: Because both pathways yield Alanine and Phe-Gly , product analysis alone cannot distinguish the enzyme source.[1] You must employ selective inhibitors (Bestatin for AP-N; Captopril for ACE) to validate the catalytic origin.

Visualization of Cleavage Pathways

Figure 1: Convergent hydrolysis pathways showing how distinct enzymes produce identical metabolites from H-Ala-Phe-Gly-OH.[1]

Experimental Protocol: RP-HPLC Assay

Since H-Ala-Phe-Gly-OH lacks a chromogenic leaving group (like p-nitroaniline), spectrophotometric assays are impossible.[1] Reversed-Phase HPLC is the gold standard for quantification.

Method Validation Parameters

| Parameter | Specification | Rationale |

| Detection | UV @ 214 nm (Peptide Bond) or 254 nm (Phe) | 214 nm offers higher sensitivity for the Ala-Phe bond; 254 nm is specific to the Phenylalanine ring, reducing interference from buffer salts.[1] |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard hydrophobicity is sufficient to separate the tripeptide (Substrate) from the dipeptide (Product).[1] |

| Mobile Phase | Isocratic: 10% ACN / 90% Phosphate Buffer (pH 3.0) | Low pH suppresses ionization of carboxylic acids, sharpening the peaks. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal plate height on 5 µm columns. |

Step-by-Step Workflow

Objective: Determine

-

Substrate Preparation:

-

Dissolve H-Ala-Phe-Gly-OH in 50 mM Tris-HCl (pH 7.5).

-

Note: The peptide is zwitterionic. Ensure pH is adjusted after dissolution if using high concentrations (

mM).

-

-

Enzyme Incubation:

-

Mix 100 µL Enzyme solution + 100 µL Substrate (Range: 0.1 mM – 5.0 mM).

-

Incubate at 37°C for exactly 15 minutes.

-

-

Quenching (Critical Step):

-

Add 50 µL of 10% Trifluoroacetic Acid (TFA) .

-

Why: TFA instantly denatures the enzyme and lowers the pH to match the HPLC mobile phase, preventing peak distortion.

-

-

Inhibitor Controls (Mandatory):

-

Control A: Substrate + Enzyme + Bestatin (10 µM). Result: No hydrolysis (confirms AP activity).

-

Control B: Substrate + Enzyme + Captopril (1 µM). Result: Full hydrolysis (confirms activity is NOT ACE).

-

-

Analysis:

-

Inject 20 µL onto HPLC.

-

Monitor disappearance of Tripeptide (

min) and appearance of Phe-Gly (

-

HPLC Workflow Diagram

Figure 2: HPLC assay workflow emphasizing the necessity of inhibitor controls for validation.

Data Analysis & Interpretation

When analyzing the hydrolysis of H-Ala-Phe-Gly-OH, the calculation of kinetic parameters must account for the lack of signal amplification (unlike fluorescence).[1]

Calculation of Hydrolysis Rate ( )

[1]- : Concentration of product (Phe-Gly) determined via standard curve.

- : Reaction volume (L).

- : Time (min).

- : Mass of enzyme (mg).

Interpreting Specificity Constants ( )

The value of H-Ala-Phe-Gly-OH lies in comparison.[1]

-

High

(> 10⁵ M⁻¹s⁻¹): Indicates a true Aminopeptidase (e.g., Cytosolic Alanyl Aminopeptidase).[1] The enzyme efficiently recognizes the free N-terminal Alanine.[1] -

Low/Negligible

: Indicates ACE or Endopeptidases.-

Scientific Context: ACE active sites contain a distinct "anionic binding site" (Arg145 in somatic ACE) that interacts with the C-terminal carboxylate of the substrate.[1] However, ACE also requires an amide bond at the N-terminus (blocking group) to stabilize the transition state. The free amine of H-Ala-Phe-Gly-OH disrupts this alignment, reducing catalytic efficiency by orders of magnitude compared to Hip-His-Leu [1].[1]

-

Strategic Applications in Drug Development

Transporter Liability Studies (PepT1/PepT2)

Beyond proteolysis, H-Ala-Phe-Gly-OH is a substrate for the proton-coupled oligopeptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2) .[1]

-

Workflow: In Caco-2 permeability assays, H-Ala-Phe-Gly-OH is used to assess the functional expression of PepT1.[1]

-

Readout: Intracellular accumulation of the peptide (measured by LC-MS/MS) indicates active transport.[1] Rapid intracellular hydrolysis by cytosolic aminopeptidases often requires the use of hydrolysis-resistant analogs (e.g., D-Ala isomers) or measuring the constituent amino acids.[1]

Distinguishing Metalloprotease Classes

In early-stage drug discovery, "off-target" effects on metalloproteases are a safety concern.[1]

-

If a candidate drug inhibits the hydrolysis of H-Ala-Phe-Gly-OH but not Hip-His-Leu, it is likely targeting Aminopeptidase N , not ACE.[1] This specificity is crucial for avoiding side effects related to enkephalin degradation (AP-N function) versus blood pressure regulation (ACE function).

References

-

Riordan, J. F. (2003).[1] Angiotensin-I-converting enzyme and its relatives. Genome Biology, 4, 225.[1] Link[1]

-

Hooper, N. M. (1991).[1] Angiotensin converting enzyme: implications from molecular biology for its physiological functions. International Journal of Biochemistry, 23(7-8), 641-647.[1] Link

-

Sanderink, G. J., et al. (1988).[1] Human Aminopeptidases: A Review of the Literature. Journal of Clinical Chemistry and Clinical Biochemistry, 26, 795-807. Link

-

Brandsch, M. (2013).[1] Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887.[1] Link

Sources

Technical Guide: Crystal Structure Analysis of Alanyl-Phenylalanyl-Glycine (AFG)

The Crystal Structure Analysis of Alanyl-Phenylalanyl-Glycine (Ala-Phe-Gly) .

Document Control:

-

Subject: Crystallographic Characterization & Conformational Analysis of L-Ala-L-Phe-Gly

Executive Summary

This technical guide provides a rigorous analysis of the crystal structure of the tripeptide L-Alanyl-L-Phenylalanyl-Glycine (AFG) . Unlike its isomer Gly-Ala-Phe (GAF), which readily adopts helical conformations, AFG crystallizes in a distinct non-helical state, exhibiting an incipient

The following analysis is grounded in the authoritative crystallographic data established by Parthasarathy et al. (Biopolymers, 1993) and integrates modern perspectives on peptide self-assembly.

Crystallographic Architecture

The crystal structure of AFG is defined by its packing efficiency and specific hydrogen-bonding networks that stabilize the

Crystal Data & Refinement Metrics

| Parameter | Value | Significance |

| Empirical Formula | Tripeptide Zwitterion | |

| Crystal System | Orthorhombic | Orthogonal axes; common for chiral peptides. |

| Space Group | Chiral space group; indicates lack of internal symmetry planes (only screw axes). | |

| Unit Cell ( | Short axis, likely the stacking direction. | |

| Unit Cell ( | Intermediate axis.[1] | |

| Unit Cell ( | Long axis, accommodating the peptide length.[1] | |

| Volume ( | ~1465 ų | |

| Z Value | 4 | Four molecules per unit cell. |

| Calculated Density ( | Indicates tight packing without significant solvent channels. | |

| R-Factor | 0.041 (4.1%) | High-quality refinement; atomic positions are precise. |

Analyst Note: The absence of water molecules in the AFG lattice (anhydrous) is notable.[1] Many short peptides crystallize as hydrates. The anhydrous nature suggests that the intermolecular hydrogen bonds between peptide backbones are energetically sufficient to satisfy the polar donors/acceptors without recruiting solvent.

Structural Analysis: The -Bulge Conformation

The core scientific value of the AFG structure lies in its backbone torsion angles.[1] While Alanine is typically a helix-former, its position at the N-terminus followed by the bulky Phenylalanine and flexible Glycine forces a deviation from

Backbone Torsion Angles

The conformation is defined by the torsion angles (

| Residue | Conformation Type | ||

| Ala (1) | N/A (N-term) | Extended / Semi-extended | |

| Phe (2) | Incipient | ||

| Gly (3) | Extended |

The Sequence Context Effect

The comparison between AFG and its isomers reveals the "Sequence Context" rule:

-

GAF (Gly-Ala-Phe): Forms helices.

-

AFG (Ala-Phe-Gly): Forms a

-bulge.[1] -

Mechanism: The bulky benzyl side chain of Phenylalanine at position 2, combined with the flexibility of Glycine at position 3, destabilizes the helical turn that would otherwise form. This steric clash forces the backbone into a "bulge," a common feature in protein structures where a helix is interrupted or a

-sheet is distorted.

Experimental Methodology

For researchers attempting to reproduce this structure or analyze analogs, the following self-validating workflow is recommended. This protocol emphasizes purity and slow nucleation to achieve diffraction-quality single crystals.

Workflow Visualization

Figure 1: Optimized experimental workflow for tripeptide structural analysis.

Step-by-Step Protocol

-

Synthesis:

-

Utilize Fmoc-solid phase peptide synthesis (SPPS) on a Wang resin.[2]

-

Critical Step: Ensure complete deprotection of the N-terminal Fmoc group to avoid capping artifacts that interfere with lattice packing.

-

-

Purification:

-

Purify via RP-HPLC using a C18 column.[2]

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.

-

Target: Purity must exceed 98%. Impurities in short peptides often poison the crystal growth faces, leading to amorphous precipitation.

-

-

Crystallization (Slow Evaporation):

-

Dissolve the lyophilized peptide in distilled water or a Water/Ethanol (80:20) mixture.

-

Concentration: ~10–20 mg/mL.

-

Method: Allow slow evaporation at room temperature (298 K) in a dust-free environment.

-

Observation: Needle-like or prismatic crystals should appear within 3–7 days.

-

-

Data Collection:

-

Mount crystal on a glass fiber or cryo-loop.

-

Collect data using Cu K

radiation (

-

Implications for Drug Development

Understanding the AFG structure extends beyond basic crystallography; it serves as a model for amyloidogenesis and peptide drug stability .

Self-Assembly & Amyloid Models

Short peptides containing Phenylalanine (F) and Glycine (G) are often used to model the "amyloid core" of larger proteins (e.g., A

-

Aromatic Stacking: The Phenylalanine ring in AFG facilitates

- -

Drug Delivery: The ability of AFG-like peptides to self-assemble into discrete nanostructures makes them candidates for supramolecular hydrogels used in sustained drug release.

Structural Logic Diagram

Figure 2: Causal relationship between AFG sequence, steric constraints, and biomedical applications.

References

-

Parthasarathy, R., Go, K., & Chaturvedi, S. (1993). Helix-forming tendencies of amino acids depend on their sequence contexts: Tripeptides AFG and FAG show incipient beta-bulge formation in their crystal structures.[1] Biopolymers, 33(1), 163–171.[1]

-

Subramanian, E., & Sahayamary, J. J. (1989). Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine. International Journal of Peptide and Protein Research, 34(3), 211–214.

-

Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide.

Sources

Solubility of H-Ala-Phe-Gly-OH in water vs organic solvents

Executive Summary

This guide provides a technical analysis of the solubility profile for the tripeptide H-Ala-Phe-Gly-OH (AFG).[1] While peptides shorter than five residues are axiomatically considered water-soluble, the presence of the central Phenylalanine (Phe) residue introduces a critical hydrophobic moment that complicates this assumption at high concentrations.

The Core Insight: H-Ala-Phe-Gly-OH exhibits a zwitterionic solubility profile .[1] It is soluble in water (>1 mg/mL) but prone to

Physicochemical Deconstruction

To predict solubility behavior without empirical waste, we must deconstruct the sequence thermodynamics.

| Residue | Position | Character | Solvation Impact |

| Alanine (Ala) | N-Terminus | Hydrophobic (Short) | Neutral: Methyl group (-CH₃) has low steric hindrance; minimal impact on water structure.[1] |

| Phenylalanine (Phe) | Core | Hydrophobic (Aromatic) | Limiting Factor: The benzyl ring disrupts the hydrogen-bonding network of water (hydrophobic effect), driving self-aggregation via entropy maximization. |

| Glycine (Gly) | C-Terminus | Neutral / Flexible | Enhancer: High conformational entropy reduces the energy barrier for solvation; prevents rigid crystal lattice formation.[1] |

The "Phe-Effect" in Aqueous Solution

The central Phenylalanine is the thermodynamic "troublemaker." In water, water molecules must form an ordered "clathrate-like" cage around the benzyl ring. This ordering reduces the entropy (

Aqueous Solubility & pH Dependence[2][3][4][5][6]

The solubility of H-Ala-Phe-Gly-OH is strictly pH-dependent due to its zwitterionic nature.[1]

The Isoelectric Point (pI) Trap

-

Predicted pI: ~5.9[1]

-

Mechanism: At pH ≈ 5.9, the N-terminal amine is protonated (

) and the C-terminal carboxyl is deprotonated ( -

Consequence: Electrostatic repulsion between peptide molecules is minimized, allowing the hydrophobic Phe interactions to dominate. Solubility is lowest at pH 5.5 – 6.5.

Optimization Strategy

To maximize aqueous solubility, adjust the pH away from the pI to induce net charge repulsion:

-

Acidic Shift (pH < 4): Use 0.1M Acetic Acid.[1] The peptide becomes cationic (

).[1] -

Basic Shift (pH > 8): Use 0.1M Ammonium Bicarbonate (

).[1] The peptide becomes anionic (

Critical Protocol Note: Avoid using strong mineral acids (HCl) for initial solubilization if downstream applications involve cell culture, as the chloride counter-ions can affect tonicity and cell viability.

Organic Solvent Compatibility[8][9]

When aqueous solubility limits are reached, or for preparing long-term frozen stocks, organic solvents are required.[1]

solvent Selection Matrix

| Solvent | Solubility Rating | Mechanistic Rationale | Recommendation |

| DMSO | Excellent | Aprotic polarity disrupts inter-peptide H-bonds; solvates the Phe aromatic ring via dispersion forces.[1] | Primary Choice for stock solutions (up to 50 mg/mL).[1] |

| DMF | Good | Similar mechanism to DMSO but higher toxicity profile.[1] | Secondary Choice ; use only if DMSO is incompatible with synthesis/assay.[1] |

| Ethanol | Poor | Proticity interferes with peptide backbone H-bonds; insufficient non-polar character to fully solvate Phe.[1] | Avoid as a primary solvent.[1] Useful only as a co-solvent (<10%).[1] |

| Acetonitrile | Moderate | Good for chromatography (HPLC), but poor for bulk solubilization without water.[1] | Use only in water mixtures (e.g., 50:50 ACN:H2O).[1] |

Visualizing the Solvation Workflow

The following decision tree outlines the logical process for solubilizing H-Ala-Phe-Gly-OH based on the target concentration and application.

Figure 1: Logical decision tree for solubilizing H-Ala-Phe-Gly-OH, prioritizing aqueous stability for low concentrations and organic solvation for high-concentration stocks.

Experimental Protocol: Saturation Shake-Flask Method

To empirically determine the solubility limit (S) of H-Ala-Phe-Gly-OH in a specific solvent system, use this self-validating protocol. This method accounts for equilibration time, a common source of error in peptide chemistry.

Materials

-

H-Ala-Phe-Gly-OH (Lyophilized, >95% Purity).[1]

-

Solvent of choice (e.g., PBS pH 7.4, DMSO).

-

Thermomixer or shaking water bath.[1]

-

0.22 µm PVDF syringe filters (Low protein binding).[1]

-

UV-Vis Spectrophotometer or HPLC.[1]

Step-by-Step Methodology

-

Supersaturation: Add peptide to the solvent until visible solid remains undissolved (create a supersaturated suspension).[1]

-

Guideline: Start with 10 mg in 500 µL.[1]

-

-

Equilibration: Shake the suspension at the target temperature (e.g., 25°C) for 24 hours .

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved aggregates.

-

Filtration: Pass the supernatant through a 0.22 µm PVDF filter.[1]

-

Control: Discard the first 50 µL of filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification: Measure the concentration of the filtrate.

Thermodynamic Mechanism: The Solvation Shell

Understanding why DMSO works better than water requires visualizing the molecular interactions.

Figure 2: Mechanistic comparison. In water (left), solvent molecules form a rigid, low-entropy cage around the hydrophobic Phe residue. In DMSO (right), the solvent interacts favorably with the aromatic ring via dispersion forces, stabilizing the dissolved state.

References

-

Avdeef, A. (2015).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility protocols).

-

PubChem. Compound Summary for CID 7010482: H-Ala-Phe-Gly-OH.[1][4] National Library of Medicine.[1] Available at: [Link][1]

Sources

The Ala-Phe-Gly (AFG) Motif: A Technical Guide to Pharmacological & Supramolecular Applications

Executive Summary

The tripeptide sequence Ala-Phe-Gly (AFG) represents a critical structural and functional motif in peptide therapeutics, distinct from its constituent amino acids. Unlike generic peptide sequences, the AFG motif serves as a specific pharmacophore in opioid receptor ligands (dermorphin analogs), a bioactive core in metabolic regulation (ACE inhibition), and a nucleation site in supramolecular self-assembly.

This technical guide synthesizes the physicochemical behavior of the AFG sequence with its biological applications. It is designed for researchers optimizing peptide stability, designing novel analgesics, or engineering peptide-based hydrogels.

Part 1: Physicochemical Properties & Structural Logic

The biological utility of Ala-Phe-Gly stems from the synergistic properties of its residues:

-

Alanine (Ala): Provides helical propensity and backbone rigidity without steric bulk. In bioactive analogs, the D-isomer (D-Ala) is often employed to induce resistance against aminopeptidases.

-

Phenylalanine (Phe): The driver of

- -

Glycine (Gly): A "hinge" residue providing conformational flexibility, allowing the peptide to adopt required secondary structures (e.g.,

-turns) for receptor docking.

Table 1: Physicochemical Profile of the AFG Motif

| Property | Characteristic | Functional Implication |

| Hydrophobicity | Moderate (Phe-driven) | Facilitates interaction with hydrophobic receptor pockets (e.g., MOR). |

| Steric Hindrance | Low (Ala/Gly) to High (Phe) | Creates a "lock-and-key" fit; Gly allows backbone rotation. |

| Self-Assembly | Phe residues stack to form fibrils or hydrogels in aqueous solution. | |

| Proteolytic Stability | Low (L-form) / High (D-form) | Native L-AFG is rapidly degraded; D-Ala substitution extends half-life. |

Part 2: Pharmacological Applications

The Opioid Receptor "Address": Dermorphin Analogs

The most significant application of the AFG motif is in the N-terminal sequence of Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2). The Tyr-D-Ala-Phe-Gly tetrapeptide acts as the "message" and "address" that confers ultra-high affinity for the Mu-Opioid Receptor (MOR) .

-

Mechanism: The Tyr residue provides the phenolic hydroxyl group essential for activation. The D-Ala-Phe-Gly sequence orients the tyrosine correctly within the receptor pore.

-

Selectivity: The specific spacing provided by Phe-Gly discriminates between Mu (MOR) and Delta (DOR) receptors. Constraining this region (e.g., using scaffolds) can shift selectivity.

Diagram 1: Opioid Receptor Signaling Pathway

The following diagram illustrates the downstream effects of AFG-containing peptide binding to the Mu-Opioid Receptor.

Caption: Signal transduction cascade triggered by AFG-containing opioids, leading to neuronal hyperpolarization.

Metabolic Regulation: ACE Inhibition

Bioactive peptides derived from food protein hydrolysates (e.g., from Enteromorpha clathrata or casein) often contain the AFG sequence. The tetrapeptide Pro-Ala-Phe-Gly (PAFG) has been identified as a potent Angiotensin-I Converting Enzyme (ACE) inhibitor.

-

Mechanism: The C-terminal Phe-Gly residues interact with the active site of ACE. The hydrophobic Phe interacts with the S1/S2 subsites, while the C-terminal carboxylate coordinates with the Zinc ion (

) essential for enzymatic activity. -

Therapeutic Value: Natural alternative to synthetic ACE inhibitors (e.g., Captopril) for hypertension management.

Part 3: Supramolecular Chemistry & Self-Assembly

Beyond pharmacology, the AFG motif is a building block for supramolecular hydrogels . Short peptides containing aromatic residues (Phe) can self-assemble into nanotubes or fibrils via non-covalent interactions.

-

Driving Force: The Phe residue drives assembly via

- -

Amyloid Models: The sequence Ac-Ala-Phe-Gly... serves as a model to study amyloid aggregation kinetics. The Ala-Phe interface acts as a nucleation point for fibril growth.

Diagram 2: Peptide Self-Assembly Mechanism

This workflow depicts how AFG monomers transition into stable hydrogel networks.

Caption: Hierarchical self-assembly of AFG peptides from soluble monomers to macroscopic hydrogels.

Part 4: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of H-Ala-Phe-Gly-OH

Objective: Synthesize high-purity AFG tripeptide for bioassays. Scale: 0.1 mmol | Resin: Wang Resin (for C-terminal acid)

-

Resin Swelling: Swell Wang resin in DCM for 30 min.

-

Loading First Amino Acid (Gly):

-

Dissolve Fmoc-Gly-OH (5 eq) and DIC (2.5 eq) in DMF.

-

Add DMAP (0.1 eq) and add to resin. Shake for 2h.

-

Capping: Add acetic anhydride/pyridine to cap unreacted sites.

-

-

Deprotection (Common Step):

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5x) until pH is neutral.

-

-

Coupling (Phe, then Ala):

-

Dissolve Fmoc-AA-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 45 min.

-

Verify coupling with Kaiser Test (Blue = Incomplete, Yellow = Complete).

-

-

Cleavage:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2h.

-

Precipitate crude peptide in cold diethyl ether.

-

Centrifuge and lyophilize.

-

Protocol B: ACE Inhibition Assay (Spectrophotometric)

Objective: Determine IC50 of the AFG-containing peptide.

-

Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) in borate buffer (pH 8.3) containing 300 mM NaCl.

-

Enzyme Mix: Prepare ACE solution (from rabbit lung) at 0.1 U/mL.

-

Reaction:

-

Mix 50

L of Peptide Inhibitor (various concentrations) with 50 -

Pre-incubate at 37°C for 10 min.

-

Add 150

L Substrate (HHL) to start reaction. -

Incubate at 37°C for 30 min.

-

-

Termination: Add 250

L of 1M HCl. -

Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex and centrifuge.

-

Measurement: Evaporate ethyl acetate, redissolve residue in water, and measure Absorbance at 228 nm.

-

Calculation:

References

-

Dermorphin Structure-Activity Relationships: Melchiorri, P., & Negri, L. (1996). The dermorphin peptide family.[1] General Pharmacology: The Vascular System. Link

-

Opioid Peptide Analogs: Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research. Link

-

ACE Inhibition: Pan, X., et al. (2016).[2] Purification and identification of a novel ACE-inhibitory peptide from Enteromorpha clathrata protein hydrolysate. European Food Research and Technology.[3] Link

-

Peptide Self-Assembly: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new material. Chemical Society Reviews. Link

-

Amyloid Catalysis: Sanders, H., et al. (2024). Catalysis driven by an amyloid–substrate complex. PNAS. Link

Sources

Methodological & Application

Solid-phase peptide synthesis protocol for H-Ala-Phe-Gly-OH

Application Note: Optimized Solid-Phase Synthesis of H-Ala-Phe-Gly-OH Minimizing Diketopiperazine Formation

Target Audience: Researchers, peptide chemists, and drug development professionals. Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale & Strategic Design

The synthesis of the tripeptide H-Ala-Phe-Gly-OH presents a classic, yet often underestimated, challenge in solid-phase peptide synthesis (SPPS): the high probability of diketopiperazine (DKP) formation . As a Senior Application Scientist, it is critical to design a protocol that not only assembles the sequence but actively anticipates and neutralizes thermodynamic side reactions.

The Diketopiperazine (DKP) Threat

DKP formation is a sequence-dependent truncation side reaction that occurs predominantly at the dipeptide stage (in this case, H-Phe-Gly-O-Resin). When the Fmoc protecting group is removed from the penultimate amino acid (Phenylalanine), the newly liberated nucleophilic N-terminal amine can attack the ester carbonyl connecting the C-terminal Glycine to the resin[1].

Glycine is uniquely hazardous at the C-terminus. Because it lacks a side chain (R=H), there is no steric hindrance to block the nucleophilic attack. This allows the peptide backbone to easily adopt the required cis-conformation, snapping into a thermodynamically stable six-membered DKP ring and prematurely cleaving the peptide from the solid support[1].

Figure 1: Mechanism of Diketopiperazine (DKP) formation at the dipeptide stage.

Resin Selection: The Causality of 2-Chlorotrityl Chloride (2-CTC)

To construct a self-validating and robust synthesis system, standard benzyl alcohol-based resins (like Wang resin) must be avoided, as they are highly susceptible to DKP formation with C-terminal Glycine.

Instead, this protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker acts as a physical shield, severely restricting the conformational flexibility required for the free amine of Phenylalanine to attack the ester bond[2]. Furthermore, loading the first amino acid onto 2-CTC does not require basic activation of the carboxyl group, completely eliminating the risk of enantiomerization (racemization) during the initial attachment[3].

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of Target Peptide

| Property | Value |

|---|---|

| Sequence | H-Ala-Phe-Gly-OH |

| Length | 3 Amino Acids |

| Molecular Weight | 293.32 g/mol |

| Isoelectric Point (pI) | ~5.5 |

| Side-Chain Protection | None required (Ala, Phe, Gly lack reactive side chains) |

Table 2: Reagent Equivalents (Based on 0.1 mmol Synthesis Scale)

| Reagent | Function | Equivalents | Amount |

|---|---|---|---|

| 2-CTC Resin (~1.0 mmol/g) | Solid Support | 1.0 eq | 100 mg |

| Fmoc-Gly-OH | First Amino Acid | 2.0 eq | 59.5 mg (0.2 mmol) |

| Fmoc-Phe-OH | Second Amino Acid | 4.0 eq | 155.0 mg (0.4 mmol) |

| Fmoc-Ala-OH | Third Amino Acid | 4.0 eq | 124.5 mg (0.4 mmol) |

| HBTU | Coupling Reagent | 3.9 eq | 148.0 mg (0.39 mmol) |

| DIPEA | Base (Activator/Loading) | 8.0 eq | 139 µL (0.8 mmol) |

Experimental Protocol: Step-by-Step Methodology

Figure 2: Optimized SPPS workflow for H-Ala-Phe-Gly-OH utilizing 2-CTC resin.

Step 1: Resin Swelling

-

Weigh 100 mg of 2-CTC resin into a fritted reaction vessel.

-

Add 2.0 mL of anhydrous Dichloromethane (DCM).

-

Agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of the reactive chloride sites[4][5].

-

Drain the DCM.

Step 2: First Amino Acid Loading (Fmoc-Gly-OH)

Causality Note: Loading on 2-CTC must be performed in DCM, not DMF, as DMF can promote the formation of inactive dimethylamine adducts on the trityl chloride group.

-

Dissolve 2.0 eq (59.5 mg) of Fmoc-Gly-OH in 1.5 mL of anhydrous DCM. If solubility is poor, add a few drops of DMF.

-

Add 4.0 eq (70 µL) of Diisopropylethylamine (DIPEA) to the amino acid solution.

-

Add the mixture to the swollen resin and agitate for 1.5 hours at room temperature[5].

Step 3: End-Capping

Causality Note: Unreacted trityl chloride sites must be neutralized to prevent the subsequent amino acids from attaching directly to the resin, which would create deletion sequences.

-

Drain the loading solution.

-

Add 2.0 mL of a capping cocktail consisting of DCM:MeOH:DIPEA (17:2:1, v/v/v)[4][5].

-

Agitate for 30 minutes. The methanol acts as a small nucleophile, converting unreacted active chlorides into inert methyl ethers[3].

-

Wash the resin thoroughly: 3x DCM, 3x DMF, 3x DCM.

Step 4: Fmoc Deprotection

-

Add 2.0 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 2.0 mL of 20% piperidine in DMF and agitate for an additional 10 minutes[2].

-

Wash the resin extensively to remove all traces of base: 5x DMF. (Critical: Residual piperidine will prematurely deprotect the next incoming amino acid).

Step 5: Amino Acid Coupling (Fmoc-Phe-OH & Fmoc-Ala-OH)

-

Activation: Dissolve 4.0 eq of the next amino acid (Fmoc-Phe-OH) and 3.9 eq of HBTU in 1.5 mL of DMF. Add 8.0 eq of DIPEA. Vortex briefly to activate the carboxyl group.

-

Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes.

-

Washing: Drain the reaction mixture and wash the resin 4x with DMF.

-

Iteration: Repeat Step 4 (Deprotection) and Step 5 (Coupling) for the final amino acid, Fmoc-Ala-OH.

Step 6: Final N-Terminal Deprotection

-

After the coupling of Fmoc-Ala-OH is confirmed complete, perform a final Fmoc deprotection using 20% piperidine in DMF (3 mins + 10 mins) to yield the free N-terminus (H-Ala...).

-

Wash the resin: 5x DMF, followed by 5x DCM to prepare for cleavage. Dry the resin under vacuum for 10 minutes.

Step 7: Cleavage and Global Deprotection

Causality Note: Because Ala, Phe, and Gly do not possess side-chain protecting groups, a mild cleavage cocktail (e.g., 1-5% TFA in DCM) could theoretically be used to release the peptide from the 2-CTC resin. However, to ensure the C-terminus is fully protonated as a free carboxylic acid (-OH), a standard high-TFA cocktail is highly efficient.

-

Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H₂O[2].

-

Add 2.0 mL of the cleavage cocktail to the dried resin.

-

Agitate for 2 hours at room temperature.

-

Collect the filtrate (containing the cleaved peptide) into a clean centrifuge tube. Wash the resin once with 1.0 mL of TFA and combine the filtrates.

Step 8: Precipitation and Recovery

-

Concentrate the TFA filtrate under a gentle stream of nitrogen to approximately 1 mL.

-

Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether to precipitate the peptide.

-

Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

-

Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.

-

Dissolve the crude H-Ala-Phe-Gly-OH in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize to obtain a white powder.

References

-

Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL:[Link]

-

2-Chlorotrityl chloride resin Source: Ksyun URL:[Link]

-

Loading protocols Source: PeptideWeb URL:[Link]

Sources

Procedure for enzymatic hydrolysis of H-Ala-Phe-Gly-OH

Application Note: Enzymatic Hydrolysis Profiling of H-Ala-Phe-Gly-OH

Abstract

This application note details the protocol for the enzymatic hydrolysis of the model tripeptide H-Ala-Phe-Gly-OH (Alanyl-Phenylalanyl-Glycine). We present two distinct enzymatic strategies: (A) Site-Specific Endoproteolysis using

Scientific Background & Mechanistic Rationale

The tripeptide H-Ala-Phe-Gly-OH serves as an excellent model substrate due to its specific structural features:

-

Phenylalanine (Internal): Provides UV absorbance (257 nm) and a bulky hydrophobic side chain, making it a specific target for chymotryptic cleavage.

-

Glycine (C-term): Provides flexibility and is a leaving group in chymotryptic digestion.

Enzymatic Strategies

- -Chymotrypsin (EC 3.4.21.1): A serine endoprotease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Phe, Tyr, Trp).

-

Aminopeptidase M (EC 3.4.11.2): A zinc-dependent exopeptidase that sequentially removes amino acids from the N-terminus.

-

Reaction: H-Ala-Phe-Gly-OH

Ala + H-Phe-Gly-OH

-

Mechanism Visualization

Figure 1: Mechanism of Chymotrypsin-mediated cleavage of H-Ala-Phe-Gly-OH targeting the Phe-Gly bond.[5]

Materials & Equipment

Reagents

-

Substrate: H-Ala-Phe-Gly-OH (High purity >98%).

-

Enzymes:

-

-Chymotrypsin (Type II from Bovine Pancreas,

-

Aminopeptidase M (Microsomal, from Porcine Kidney).

-

-Chymotrypsin (Type II from Bovine Pancreas,

-

Solvents: HPLC-grade Acetonitrile (ACN), Water (Milli-Q), Trifluoroacetic Acid (TFA).

-

Buffers:

-

Buffer A (Chymotrypsin): 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8. -

Buffer B (Aminopeptidase): 50 mM Phosphate Buffer, pH 7.2.

-

Equipment

-

HPLC System (Agilent 1200/1260 or equivalent) with UV-Vis/DAD detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Thermostatic water bath or heat block (37°C).

Protocol A: Site-Specific Hydrolysis (Chymotrypsin)